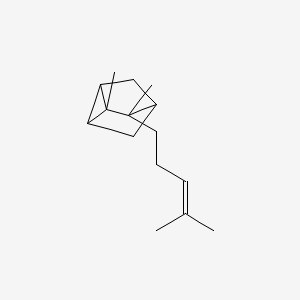
alpha-Santalene
概要
説明
Alpha-Santalene: is a sesquiterpene hydrocarbon found predominantly in the essential oil of sandalwood (Santalum album). It is a tricyclic compound with a unique structure that contributes to the characteristic fragrance of sandalwood oil. This compound is highly valued in the perfumery and flavoring industries due to its pleasant aroma and stability.
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Santalene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific enzymes. The process involves the use of santalene synthase, which catalyzes the conversion of FPP to this compound. This reaction can be carried out both in vitro and in vivo. In vitro methods involve the use of isolated enzymes, while in vivo methods utilize genetically engineered microorganisms such as Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Engineered strains of Saccharomyces cerevisiae have been developed to produce this compound through fermentation processes. These strains are modified to overexpress the genes encoding santalene synthase and other enzymes involved in the mevalonate pathway, which leads to the production of FPP .
化学反応の分析
Types of Reactions: Alpha-Santalene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form dihydro-alpha-Santalene.
Substitution: Substitution reactions can occur at the double bonds of this compound using halogens or other electrophiles.
Major Products:
Oxidation: Santalols (alpha-santalol and beta-santalol)
Reduction: Dihydro-alpha-Santalene
Substitution: Halogenated derivatives of this compound
科学的研究の応用
Alpha-Santalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its biosynthesis in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities
Industry: Utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
作用機序
Alpha-Santalene is often compared with other sesquiterpenes found in sandalwood oil, such as beta-Santalene, epi-beta-Santalene, and alpha-Bergamotene. These compounds share similar structures but differ in their stereochemistry and specific functional groups. This compound is unique due to its specific tricyclic structure and the position of its double bonds, which contribute to its distinct fragrance and chemical properties .
類似化合物との比較
- Beta-Santalene
- Epi-beta-Santalene
- Alpha-Bergamotene
- Squalene
Alpha-Santalene stands out due to its higher stability and more pronounced fragrance, making it a preferred choice in the perfumery and flavoring industries.
特性
CAS番号 |
512-61-8 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |
InChIキー |
KWFJIXPIFLVMPM-MFEYBKIZSA-N |
SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
異性体SMILES |
CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |
正規SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
512-61-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-santalene beta-santalene |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















